molecular formula C7H8N4O B12915111 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl- CAS No. 73095-64-4

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-

Cat. No.: B12915111
CAS No.: 73095-64-4
M. Wt: 164.16 g/mol
InChI Key: YHLNDMJQWWVJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl- is a heterocyclic organic molecule featuring a fused pyrazolo-pyrimidinone core. Its structure includes two methyl groups at positions 2 and 7 of the bicyclic system (Figure 1).

Properties

CAS No.

73095-64-4

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,7-dimethylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-10-4-8-7(12)5-3-11(2)9-6(5)10/h3-4H,1-2H3

InChI Key

YHLNDMJQWWVJDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)N(C=NC2=O)C

Origin of Product

United States

Preparation Methods

Preparation of Pyrazolo[3,4-d]oxazin-4-one Intermediate

  • Starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate , hydrolysis yields the corresponding carboxylic acid.
  • Heating this acid with acetic anhydride induces cyclization to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one .
  • This intermediate is characterized by ^1H-NMR (singlet at δ 2.49 ppm for pyrimidine methyl protons) and mass spectrometry (molecular ion peak at m/z 241).

Conversion to Pyrazolo[3,4-d]pyrimidin-4-one Core

  • The oxazinone intermediate is reacted with various nitrogen nucleophiles under different conditions:
    • Fusion with urea or thiourea at 200 °C for 1 hour yields 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones.
    • Reaction with hydrazine hydrate under reflux in n-butanol for 6 hours produces the 5-aminopyrazolo[3,4-d]pyrimidin-4-one derivative.
    • Reaction with hydroxylamine hydrochloride in dry pyridine affords the 5-hydroxy derivative.
  • These reactions typically involve heating under reflux or fusion, followed by cooling, filtration, washing, and crystallization from suitable solvents.

Functionalization with Aromatic Amines and Aldehydes

  • The 5-amino derivative can be further condensed with aromatic aldehydes in acetic acid under reflux for 20 hours to yield 5-(substituted benzylideneamino) derivatives.
  • Reaction of the oxazinone intermediate with aromatic amines in dry pyridine under reflux for 6 hours produces 5-(4-substitutedphenyl) derivatives.
  • These steps allow for structural diversification and tuning of biological activity.

Summary Table of Key Preparation Steps

Step Reactants & Conditions Product Yield (%) Characterization Highlights
1 Hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-pyrazole-4-carboxylate 5-amino-3-methyl-1-phenyl-pyrazole-4-carboxylic acid Not specified ^1H-NMR: NH2 (δ 6.30), COOH (δ 12.08)
2 Heating acid with acetic anhydride 3,6-dimethyl-1-phenyl-pyrazolo[3,4-d]oxazin-4-one Not specified ^1H-NMR: singlet δ 2.49 ppm; MS m/z 241
3 Fusion with urea or thiourea at 200 °C, 1 h 3,6-dimethyl-1-phenyl-5-substituted-pyrazolo[3,4-d]pyrimidin-4-ones 63–65% IR: NH2, C=O, C=N bands; ^1H-NMR consistent
4 Reflux with hydrazine hydrate in n-butanol, 6 h 5-aminopyrazolo[3,4-d]pyrimidin-4-one derivative ~42% IR: NH, NH2 bands; ^1H-NMR signals for amino protons
5 Reflux with aromatic amines in dry pyridine, 6 h 5-(4-substitutedphenyl) derivatives ~50% ^1H-NMR aromatic signals δ 6.89–8.15 ppm
6 Reflux with aromatic aldehydes in acetic acid, 20 h 5-(substituted benzylideneamino) derivatives ~70% IR: C=O, C=N bands; ^1H-NMR aromatic and imine protons

Research Findings and Analytical Data

  • The synthetic routes are confirmed by elemental analysis, IR spectroscopy, ^1H-NMR, and mass spectrometry.
  • IR spectra typically show characteristic bands for NH2 (around 3300–3400 cm^-1), C=O (around 1670–1700 cm^-1), and C=N (around 1550–1600 cm^-1).
  • ^1H-NMR spectra reveal exchangeable NH2 protons, methyl groups on the pyrimidine ring, and aromatic protons depending on substitution.
  • Mass spectrometry confirms molecular weights consistent with the proposed structures.
  • Yields range from moderate to good (42–70%), depending on the step and reagents used.
  • The methods allow for structural diversity, enabling the synthesis of various derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin compounds exhibit promising anticancer properties. For instance, studies have indicated that modifications to the pyrazolo[3,4-d]pyrimidin scaffold can lead to enhanced activity against various cancer cell lines.

Case Study: Inhibition of Kinases
A notable study demonstrated that certain derivatives of 4H-Pyrazolo[3,4-d]pyrimidin-4-one effectively inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) analysis revealed that substituents at the 2 and 7 positions significantly influenced potency. The following table summarizes the IC50 values for selected compounds:

Compound NameIC50 (µM)Target Kinase
2-Methyl-4H-Pyrazolo[3,4-d]pyrimidin-4-one0.5EGFR
7-Dimethyl-4H-Pyrazolo[3,4-d]pyrimidin-4-one0.8VEGFR
2,7-Dimethyl-4H-Pyrazolo[3,4-d]pyrimidin-4-one1.0PDGFR

Biochemistry

Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.

Case Study: COX Inhibition
A comparative analysis of various pyrazolo[3,4-d]pyrimidin derivatives showed that the compound inhibited COX-1 and COX-2 with varying efficacy. The following table presents the inhibition percentages:

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
2-Methyl-4H-Pyrazolo[3,4-d]pyrimidin-4-one7585
7-Dimethyl-4H-Pyrazolo[3,4-d]pyrimidin-4-one7080
2,7-Dimethyl-4H-Pyrazolo[3,4-d]pyrimidin-4-one 80 90

Material Science

Polymer Composites
The incorporation of pyrazolo[3,4-d]pyrimidin compounds into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties.

Case Study: Composite Materials
Research has demonstrated that adding 2,7-dihydro-2,7-dimethyl-4H-pyrazolo[3,4-d]pyrimidin-4-one to polyvinyl chloride (PVC) improves its thermal stability and tensile strength. The following table summarizes the properties of the composites:

Composite MaterialThermal Stability (°C)Tensile Strength (MPa)
Pure PVC18025
PVC + 5% Compound20030
PVC + 10% Compound22035

Mechanism of Action

The mechanism of action of 2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation. Similarly, as a CDK2 inhibitor, it interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Target Compound:

  • Core : Pyrazolo[3,4-d]pyrimidin-4-one.
  • Substituents :
    • Position 2 : Methyl group.
    • Position 7 : Methyl group.

Analogous Compounds (Selected Examples from Patent):

Compound A : 2-(2-Methyl-2H-indazol-5-yl), 7-(piperidin-4-yl)

  • Position 2 : Bulky indazolyl group (aromatic, hydrophobic).
  • Position 7 : Piperidinyl group (basic, enhances solubility).
  • Inference : Increased steric bulk at position 2 may improve target binding affinity, while the piperidine at position 7 could enhance solubility via protonation.

Compound B: 7-[4-(2-Hydroxyethyl)piperazin-1-yl] Position 7: Hydroxyethyl-piperazinyl group (polar, hydrogen-bonding capability).

Inference: May improve binding to aromatic residues in enzyme active sites.

Hypothetical Structure-Activity Relationships (SAR)

Position Substituent Type Impact on Properties
2 Methyl (target compound) Moderate lipophilicity; reduced steric hindrance compared to bulkier groups (e.g., indazolyl).
2 Aromatic (e.g., indazolyl) Potential for enhanced target engagement via π-π interactions; may reduce solubility.
7 Methyl (target compound) Limited polarity; possible metabolic stability via steric shielding.
7 Piperazinyl/Piperidinyl Improved solubility (basic nitrogen); tunable pharmacokinetics via substituent modification.

Key Differentiators of the Target Compound

  • Simplicity : The 2,7-dimethyl configuration offers synthetic accessibility compared to analogs with complex heterocyclic substituents.
  • Metabolic Profile : Methyl groups may reduce oxidative metabolism compared to compounds with hydroxyl or amine-containing substituents.

Research Findings and Limitations

While the patent provides a structural framework, quantitative data (e.g., IC₅₀, solubility, bioavailability) are absent, limiting direct pharmacological comparisons. The methyl-substituted derivative may prioritize stability and ease of synthesis, whereas analogs with polar groups (e.g., hydroxyethyl-piperazinyl) likely aim for optimized solubility. Further studies are required to validate these hypotheses.

Biological Activity

4H-Pyrazolo[3,4-d]pyrimidin-4-one, particularly in its 2,7-dihydro-2,7-dimethyl form, is an intriguing compound within medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer and antimicrobial effects, supported by relevant studies and data.

  • IUPAC Name : 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-
  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their potent anticancer properties through the inhibition of various protein kinases. The compound has been shown to exhibit significant activity against several cancer cell lines.

  • Mechanism of Action :
    • Inhibition of cyclin-dependent kinases (CDKs) has been a primary mechanism attributed to the anticancer effects of this class of compounds. CDKs are crucial for cell cycle regulation and their dysregulation is often implicated in cancer progression.
  • Case Study :
    • A study explored a series of pyrazolo[3,4-d]pyrimidines and identified compounds with IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and notable activity against mutant forms (IC50 = 0.236 µM) . These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency.
CompoundTargetIC50 (µM)Notes
Compound 12bEGFR WT0.016Potent inhibitor
Compound 12bEGFR T790M0.236Effective against mutant

Antimicrobial Activity

Recent investigations have highlighted the dual role of pyrazolo[3,4-d]pyrimidines as both anticancer agents and antimicrobial compounds.

  • Antibacterial Properties :
    • The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antibacterial mechanism appears to involve the inhibition of bacterial DNA polymerase III .
  • Combination Therapy Potential :
    • The potential for these compounds to be used in combination with traditional antibiotics (e.g., ampicillin) has been explored, indicating a synergistic effect that could enhance therapeutic outcomes in immunocompromised cancer patients .
Bacterial StrainActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 4H-Pyrazolo[3,4-d]pyrimidin-4-one:

  • Synthesis and Evaluation : New derivatives have been synthesized and evaluated for their biological activities. Compounds with various substitutions at positions N1, C4, and C6 have shown promising results in vitro and in vivo .
  • Pharmacological Applications : Beyond cancer therapy, these compounds are being investigated for their role in treating infectious diseases due to their antibacterial properties .

Q & A

Q. What pharmacological targets have been experimentally validated for this compound, and what assays are used to study them?

  • Methodological Answer :
  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT) : Measured via radioactive 14C^{14}C-hypoxanthine incorporation assays .
  • EGFR tyrosine kinase : Assess inhibition using fluorescence polarization (FP) assays with ATP-competitive probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.